2-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane

Description

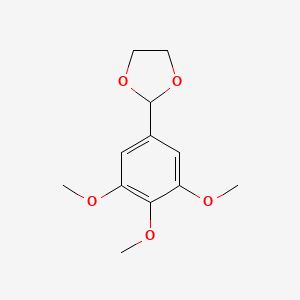

2-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted at the 2-position with a 3,4,5-trimethoxyphenyl group. Its molecular formula is C₁₂H₁₆O₅ (calculated based on structural analogs), and it serves as a key intermediate in organic synthesis, particularly in the preparation of octasubstituted phthalocyanines . The compound is synthesized via efficient methods, with reported yields of 78% using column chromatography purification . Its structural simplicity and reactivity make it valuable in materials science, where it contributes to the development of dyes and catalytic frameworks.

Properties

CAS No. |

82073-55-0 |

|---|---|

Molecular Formula |

C12H16O5 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C12H16O5/c1-13-9-6-8(12-16-4-5-17-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 |

InChI Key |

ZDAKMPOVSQVVRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2OCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

(±) trans-2,5-Bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane

Structure: This bis-substituted analog contains two 3,4,5-trimethoxyphenyl groups at the 2- and 5-positions of the dioxolane ring, with a molecular formula of C₂₁H₂₆O₈ and a molecular weight of 406.4 g/mol . Activity: Unlike the mono-substituted target compound, this derivative acts as a potent platelet-activating factor receptor (PAF-R) antagonist, blocking long-term potentiation (LTP) in the hippocampal CA1 region . Its trans-configuration enables selective binding to PAF-R through steric and hydrophobic interactions, influencing downstream signaling cascades . Applications: Primarily used in neuroscience research to study inflammation and synaptic plasticity .

2-Methyl-2-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane

Structure : Features a methyl group adjacent to the trimethoxyphenyl substituent (C₁₃H₁₈O₅, MW: 254.28 g/mol ).

Activity : Functions as a precursor in the synthesis of mescaline , a psychoactive alkaloid. A borane-mediated ring-opening reaction achieves 47% overall yield in mescaline production .

Key Difference : The methyl group facilitates ring-opening reactions, a property absent in the target compound.

2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane

Structure: Substituted with bromo and dimethoxy groups (C₁₁H₁₃BrO₄, MW: 289.12 g/mol) . Activity: No reported biological activity; primarily a synthetic intermediate. The bromine atom enhances reactivity for cross-coupling reactions, distinguishing it from the target compound’s methoxy-rich structure.

4,4,5,5-Tetramethyl-2-[(1E)-2-(3,4,5-Trimethoxyphenyl)ethenyl]-1,3-dioxolane

Structure : Contains a conjugated ethenyl linker and tetramethyl substitutions (C₂₀H₂₈O₆, MW: 364.43 g/mol ) .

Activity : Used in photodynamic therapy research due to extended conjugation, which alters electronic properties compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.